molecular formula C12H11ClFNO B2356577 2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one CAS No. 1023511-66-1

2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2356577
CAS No.: 1023511-66-1
M. Wt: 239.67
InChI Key: AXXDXMAJLSNLRU-UHFFFAOYSA-N
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Description

2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one is an organic compound with the molecular formula C12H11ClFNO and a molecular weight of 239.67 g/mol . This compound is characterized by the presence of a chloro group, a fluorophenyl group, and an amino group attached to a cyclohexene ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

The synthesis of 2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 4-fluoroaniline with 2-chlorocyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one can be compared with similar compounds such as:

  • 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one
  • 2-Chloro-3-((4-bromophenyl)amino)cyclohex-2-EN-1-one
  • 2-Chloro-3-((4-methylphenyl)amino)cyclohex-2-EN-1-one

These compounds share a similar cyclohexene structure but differ in the substituents on the phenyl ring.

Properties

IUPAC Name

2-chloro-3-(4-fluoroanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO/c13-12-10(2-1-3-11(12)16)15-9-6-4-8(14)5-7-9/h4-7,15H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXDXMAJLSNLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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